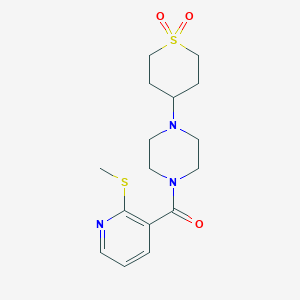
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H23N3O3S2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
The synthesis of 2-methylsulfanyl-1,4-dihydropyrimidine derivatives involves alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . Among these derivatives, ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate (IIh) and ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl) exhibited maximum analgesic activity. Other compounds, such as methyl 4-(3-chlorophenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate and methyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate , also showed good activity . These findings suggest potential applications in pain management.
Antitubercular Activity
While not directly studied for this compound, related indole derivatives have been investigated for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives demonstrated activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Although this specific compound hasn’t been tested, its structural features warrant further exploration in the context of antitubercular research.
Antifungal Properties
While not directly studied for this compound, other derivatives containing a methylsulfanyl group have shown promise as antifungal agents. For instance, 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole exhibited high antifungal activity against various fungi . Considering the structural similarities, it’s worth investigating the antifungal potential of our compound.
COX-2 Inhibition
In vitro assays revealed that title compounds exhibited inhibitory activity against cyclooxygenase-2 (COX-2) with IC50 values ranging from 0.66 to 0.87 µM . COX-2 is implicated in inflammatory reactions, making this inhibition relevant for potential anti-inflammatory applications.
Heterocyclic Chemistry
The compound’s heterocyclic nature, specifically the dihydropyrimidine scaffold, contributes to its biological activity. Heterocycles play essential roles in biological and pharmacological processes, and this compound’s unique structure warrants further investigation .
Drug Discovery Research
Given the reported broad biological activity of dihydropyrimidinones, this compound could serve as a valuable starting point for drug discovery research. Its synthetic accessibility and potential selectivity make it an intriguing candidate for further exploration .
Eigenschaften
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-23-15-14(3-2-6-17-15)16(20)19-9-7-18(8-10-19)13-4-11-24(21,22)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKGIQCUXAZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

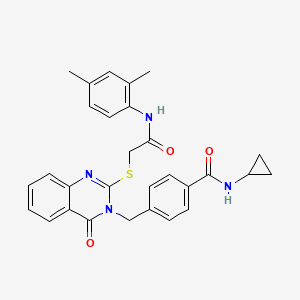
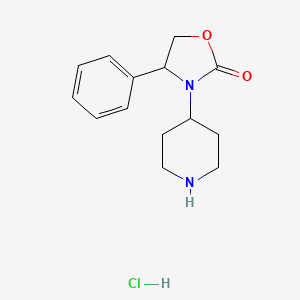
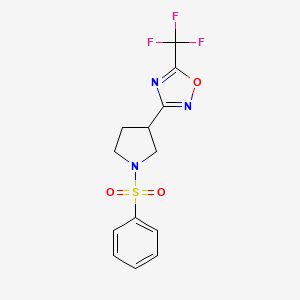
![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)


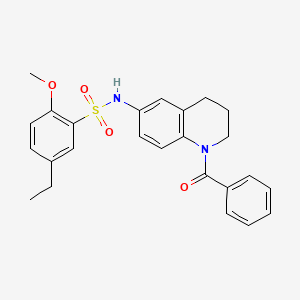
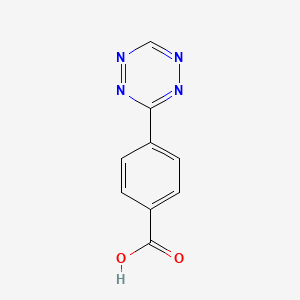
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)
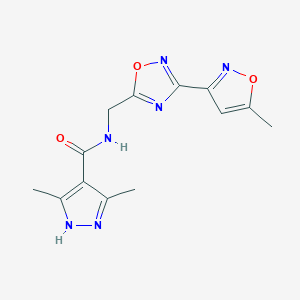
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)